![molecular formula C8H20N4 B14537715 Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- CAS No. 61940-95-2](/img/structure/B14537715.png)
Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- is a chemical compound with the molecular formula C8H20N4 It is a diazene derivative, characterized by the presence of a butyl group and a 2,2-dimethylhydrazinoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- typically involves the reaction of butyl diazene with 2,2-dimethylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The diazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted diazene compounds.
Scientific Research Applications
Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]-
- Diazene, ethyl[1-(2,2-dimethylhydrazino)ethyl]-
- Diazene, propyl[1-(2,2-dimethylhydrazino)ethyl]-
Uniqueness
Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]- is unique due to its specific substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61940-95-2 |
|---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-[1-(butyldiazenyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-6-7-9-10-8(2)11-12(3)4/h8,11H,5-7H2,1-4H3 |
InChI Key |
FIDAZQLHWRIURY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NC(C)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-1-Benzopyran, 6-chloro-4-[[(4-methoxyphenyl)sulfonyl]methyl]-](/img/structure/B14537634.png)
![1-[3-(Benzenesulfonyl)-3-(4-methoxyphenyl)propyl]-4-phenylpiperazine](/img/structure/B14537635.png)
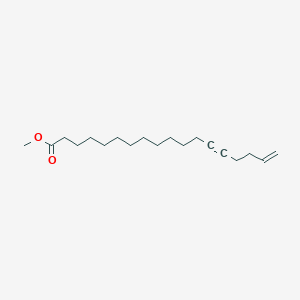
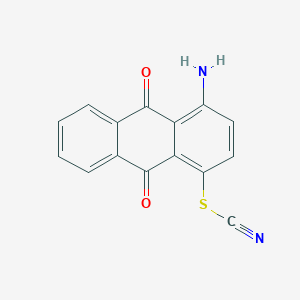
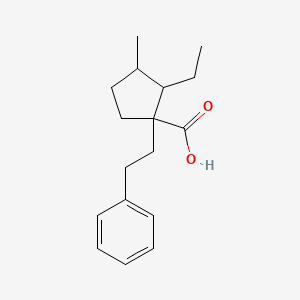
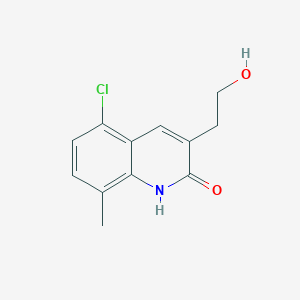
![2-[(3-Chloro-4-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14537652.png)
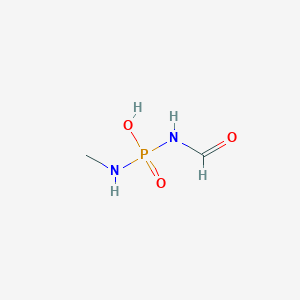
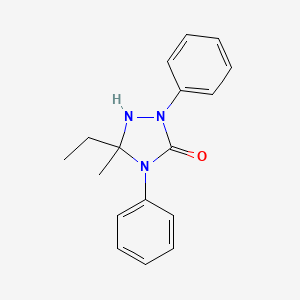
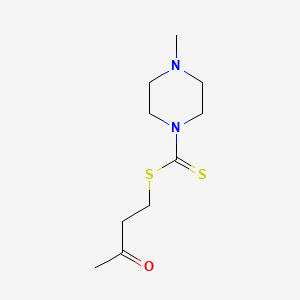
![3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B14537671.png)
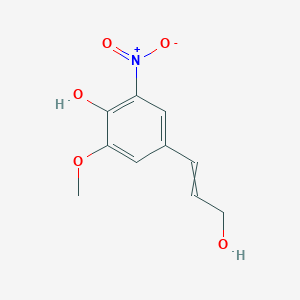
![3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B14537688.png)
